Omeprazole sulfide

Descripción

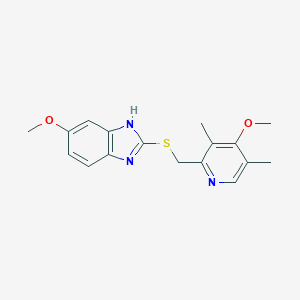

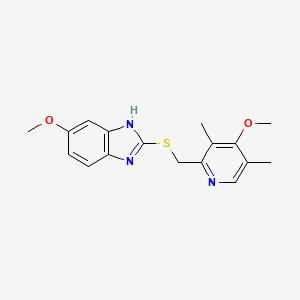

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURCIPRUUASYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057816 | |

| Record name | Omeprazole sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73590-85-9 | |

| Record name | Omeprazole sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73590-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ufiprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omeprazole sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UFIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFV1V867C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Omeprazole and the Role of Omeprazole Sulfide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omeprazole, a cornerstone of therapy for acid-related gastrointestinal disorders, functions as a prodrug that, following systemic absorption, is activated within the acidic milieu of the gastric parietal cells. This guide delineates the intricate mechanism of action of omeprazole, focusing on its conversion to the active sulfenamide intermediate and the subsequent irreversible inhibition of the gastric H+/K+-ATPase, the proton pump. Furthermore, this document clarifies the identity and role of omeprazole sulfide as the reduced precursor and a metabolite of omeprazole, distinguishing it from the active inhibitory species. Quantitative pharmacokinetic and pharmacodynamic data are presented, alongside detailed descriptions of key experimental protocols utilized in the study of proton pump inhibitors.

Introduction

Omeprazole is a member of the proton pump inhibitor (PPI) class of drugs, which have revolutionized the management of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1] Its therapeutic efficacy stems from its ability to potently and irreversibly suppress gastric acid secretion.[2] Understanding the precise molecular mechanism of omeprazole is critical for the development of next-generation acid suppressive therapies and for informing clinical practice. This guide provides a detailed technical overview of the activation and inhibitory action of omeprazole, with a specific focus on the chemical transformations that lead to the active drug form and the role of its sulfide metabolite.

The Core Mechanism: From Prodrug to Irreversible Inhibition

The pharmacological activity of omeprazole is a multi-step process that is highly dependent on the unique acidic environment of the parietal cell's secretory canaliculi.

Systemic Absorption and Accumulation

Administered orally as an enteric-coated formulation to protect it from degradation by stomach acid, omeprazole is absorbed in the small intestine.[2] As a weak base, it freely circulates in the bloodstream and diffuses into the parietal cells. The pKa of omeprazole's pyridine nitrogen is approximately 4.0, which facilitates its accumulation in the highly acidic secretory canaliculi of the parietal cells, where the pH can be as low as 1.0.[3] This selective accumulation is a key factor in its targeted action.

Acid-Catalyzed Activation to Sulfenamide

Once in the acidic compartment of the parietal cell, omeprazole, a sulfoxide, undergoes a proton-catalyzed chemical rearrangement. This transformation converts the inactive prodrug into a highly reactive tetracyclic sulfenamide.[1][4] This sulfenamide is the active moiety responsible for inhibiting the proton pump.[5] The formation of the sulfenamide is a critical step, and its rate is dependent on the ambient pH.[6]

The Role of this compound

This compound is the reduced form of omeprazole and is also a known metabolite.[7][8] It is important to distinguish this compound from the active sulfenamide. Omeprazole is synthesized by the oxidation of this compound (pyrmetazole).[9][10] In the context of the mechanism of action, upon reversal of the inhibitory disulfide bond with reducing agents like beta-mercaptoethanol, this compound is formed as a product.[11] However, studies have shown that this compound itself is virtually inactive as an inhibitor of the H+/K+-ATPase.[12] Its primary relevance is as a precursor in synthesis and as a metabolic byproduct.

Covalent Binding and Irreversible Inhibition of H+/K+-ATPase

The newly formed sulfenamide is a potent electrophile that rapidly reacts with sulfhydryl groups of cysteine residues on the luminal surface of the H+/K+-ATPase.[13] This results in the formation of a stable, covalent disulfide bond between the drug and the enzyme. For omeprazole, the primary binding sites have been identified as cysteine 813 and cysteine 892 on the alpha-subunit of the proton pump.[3] This covalent modification locks the enzyme in an inactive conformation, preventing it from pumping H+ ions into the gastric lumen and thereby inhibiting acid secretion.[9] Because the inhibition is irreversible, the restoration of acid secretion requires the synthesis of new H+/K+-ATPase molecules.[2]

Quantitative Data

The following tables summarize key quantitative parameters related to the mechanism of action of omeprazole.

| Parameter | Value | Reference |

| pKa (Pyridine Nitrogen) | ~4.0 | [3] |

| pKa (Benzimidazole N-H) | ~8.7 | |

| pKa (Benzimidazole N3) | ~0.79 | [4] |

Table 1: Acid-Base Properties of Omeprazole

| Condition | IC50 | Reference |

| Histamine-stimulated acid formation in isolated gastric glands | ~50 nM | |

| H+/K+-ATPase activity in isolated gastric membrane vesicles | ~4 µM | |

| H+/K+-ATPase activity in pumping membrane vesicles (pH 6.1) | ~2.4 µM | |

| H+/K+-ATPase activity (general) | 5.8 µM | [6] |

Table 2: In Vitro Inhibitory Concentrations (IC50) of Omeprazole

| Parameter | Value | Reference |

| Moles of Omeprazole per mole of Phosphoenzyme | ~2 | |

| Cysteine Residues Bound | Cys813, Cys892 | [3] |

Table 3: Stoichiometry and Binding Sites of Omeprazole on H+/K+-ATPase

Experimental Protocols

The elucidation of omeprazole's mechanism of action has been dependent on a variety of in vitro and in vivo experimental models. Below are descriptions of the core methodologies.

Isolation of Gastric Glands and Parietal Cells

A common starting point for in vitro studies is the isolation of gastric glands or individual parietal cells. This is typically achieved by enzymatic digestion of the gastric mucosa, often using collagenase or pronase.[1][4] The resulting cell suspension can be enriched for parietal cells through techniques like velocity sedimentation, yielding fractions with a high percentage of viable parietal cells for subsequent culture and experimentation.

H+/K+-ATPase Activity Assay

The direct inhibitory effect of omeprazole on the proton pump is quantified using an H+/K+-ATPase activity assay. This assay is typically performed on isolated gastric membrane vesicles (microsomes) that are rich in the enzyme.[3] The activity of the ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (Pi) released.[3] A common method for this is a colorimetric assay using malachite green, which forms a colored complex with Pi.[3] To assess the specific H+/K+-ATPase activity, the difference in ATP hydrolysis in the presence and absence of K+ is measured.

Experimental Workflow: H+/K+-ATPase Inhibition Assay

Caption: Workflow for determining H+/K+-ATPase inhibition.

Determination of Covalent Binding

To confirm the covalent nature of the interaction and identify the binding sites, radiolabeled omeprazole ([14C]omeprazole) is often used. After incubation with gastric vesicles, the proteins are separated by gel electrophoresis. The radiolabel is predominantly found on a protein band corresponding to the molecular weight of the H+/K+-ATPase catalytic subunit. To identify the specific cysteine residues involved, the labeled protein can be subjected to proteolytic digestion followed by peptide mapping and sequencing.[5]

Signaling Pathways and Molecular Interactions

The mechanism of omeprazole's action is not a classical signaling pathway but rather a targeted, covalent inactivation of an enzyme. The following diagram illustrates the key molecular transformations and interactions.

Signaling Pathway: Activation of Omeprazole and Inhibition of H+/K+-ATPase

References

- 1. Isolation, culture and adenoviral transduction of parietal cells from mouse gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding site of omeprazole in hog gastric H+,K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Specific labelling of gastric H+,K+-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The specificity of omeprazole as an (H+ + K+)-ATPase inhibitor depends upon the means of its activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and separation of highly enriched fractions of viable mouse gastric parietal cells by velocity sedimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Biological Activity of Omeprazole Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, omeprazole sulfide holds particular interest due to its distinct biological activities that diverge from the primary pharmacological action of its parent compound. This technical guide provides an in-depth exploration of the biological activities of this compound, focusing on its interactions with key drug-metabolizing enzymes and cellular signaling pathways, as well as its potential as an antimicrobial agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, toxicology, and pharmacology.

Core Biological Activities of this compound

This compound is recognized primarily for two significant biological activities: the inhibition of Cytochrome P450 2C19 (CYP2C19) and the antagonism of the Aryl Hydrocarbon Receptor (AhR). Additionally, its potential as an antibacterial agent has been a subject of investigation.

Inhibition of Cytochrome P450 2C19

This compound is a metabolite of omeprazole and also acts as a reversible inhibitor of CYP2C19, a key enzyme in the metabolism of numerous clinically important drugs.[1] The inhibition of CYP2C19 by omeprazole and its metabolites can lead to drug-drug interactions.[2][3] While omeprazole itself is a time-dependent inhibitor of CYP2C19, its sulfide metabolite contributes to the overall inhibitory profile.[1][2]

Aryl Hydrocarbon Receptor Antagonism

In specific cellular contexts, this compound functions as a pure antagonist of the Aryl Hydrocarbon Receptor (AhR).[4] This is in contrast to its parent compound, omeprazole, which is a known activator of AhR.[4] The antagonistic activity of this compound involves the inhibition of AhR activation, its subsequent binding to DNA, and nuclear translocation.[4] However, this activity is cell-type dependent. In primary human hepatocytes, the expression of CYP3A4, induced by pregnane X receptor (PXR) agonists, can lead to the metabolic conversion of this compound back to omeprazole, thereby shifting its effect from antagonistic to agonistic.[4] This complex interplay highlights a significant cross-talk between the PXR/CYP3A4 and AhR signaling pathways.[4]

Antibacterial Activity

The antibacterial properties of omeprazole and its analogs have been explored, particularly against Helicobacter pylori. While omeprazole itself exhibits antibacterial activity, with reported Minimum Bactericidal Concentrations (MBCs) ranging from 32 to 64 µg/mL, the direct antibacterial efficacy of this compound appears to be limited.[5][6] However, studies have shown that when combined with silver nanoparticles, this compound demonstrates enhanced antibacterial properties.[7][8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

| Activity | Compound | Parameter | Value | System/Assay | Reference |

| CYP2C19 Inhibition | Omeprazole | IC50 | 8.4 ± 0.6 µM | Reversible inhibition in Human Liver Microsomes | [1] |

| CYP2C19 Inhibition | This compound | - | Potent reversible inhibitor (specific IC50 not provided) | Human Liver Microsomes | [1] |

| CYP3A4 Inhibition | Omeprazole | IC50 | 40 ± 4 µM | Reversible inhibition in Human Liver Microsomes | [1] |

| Antibacterial Activity | Omeprazole | MIC90 | 40 µg/mL | Helicobacter pylori | [9] |

| Antibacterial Activity | Omeprazole | MBC | 32 - 64 µg/mL | Helicobacter pylori | [5][6] |

| Antibacterial Activity | This compound | - | No intrinsic activity noted; active with AgNPs | - | [7][8] |

Note: Specific quantitative data for the AhR antagonist activity of this compound (e.g., Ki or IC50) were not available in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Modulation

Caption: AhR signaling pathway and the antagonistic action of this compound.

Experimental Workflow for CYP2C19 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on CYP2C19.

Logical Relationship in Hepatocytes

Caption: PXR-CYP3A4-AhR pathway cross-talk in primary human hepatocytes.

Detailed Experimental Protocols

CYP2C19 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of CYP2C19 activity in human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

This compound

-

CYP2C19 probe substrate (e.g., (S)-mephenytoin)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.

-

Prepare the CYP2C19 substrate stock solution and dilute it to the working concentration in the assay buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add a small volume of the this compound dilutions or vehicle control to triplicate wells.

-

Add the human liver microsomes suspended in potassium phosphate buffer to each well.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

-

Reaction Initiation and Termination:

-

Initiate the enzymatic reaction by adding the NADPH regenerating system and the CYP2C19 substrate to each well.

-

Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the formation of the specific metabolite of the probe substrate.

-

-

Data Analysis:

-

Calculate the percent inhibition of CYP2C19 activity for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Aryl Hydrocarbon Receptor (AhR) Antagonism Assay (Reporter Gene Assay)

Objective: To determine the ability of this compound to antagonize TCDD-induced AhR activation in a reporter cell line.

Materials:

-

Hepa-1c1c7 or HepG2 cells stably transfected with a DRE-luciferase reporter construct.

-

Cell culture medium and supplements.

-

This compound.

-

2,3,7,8-Tetrachlorodibenzodioxin (TCDD) as a potent AhR agonist.

-

DMSO (vehicle control).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Prepare a solution of TCDD at a concentration that gives a submaximal to maximal induction of the reporter gene (e.g., its EC80).

-

Treat the cells with the this compound dilutions for a short pre-incubation period (e.g., 1 hour).

-

Subsequently, add the TCDD solution to the wells already containing this compound. Include control wells with vehicle only, TCDD only, and this compound only.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours).

-

-

Luciferase Assay:

-

Remove the medium from the wells and lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Calculate the percent inhibition of TCDD-induced luciferase activity for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value for antagonism.

-

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium (e.g., Helicobacter pylori).

Materials:

-

Bacterial strain (e.g., H. pylori).

-

Appropriate liquid growth medium (e.g., Brucella broth supplemented with fetal bovine serum).

-

This compound.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

-

Incubator with appropriate atmospheric conditions (e.g., microaerophilic for H. pylori).

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent and dilute it in the growth medium to twice the highest concentration to be tested.

-

-

Serial Dilution:

-

In a 96-well plate, perform serial twofold dilutions of the this compound solution in the growth medium to obtain a range of concentrations.

-

Include a positive control well (no drug) and a negative control well (no bacteria).

-

-

Inoculation:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the growth medium to achieve the desired final concentration in the wells.

-

Add the diluted bacterial suspension to each well containing the this compound dilutions and the positive control well.

-

-

Incubation:

-

Cover the plate and incubate under the appropriate conditions (temperature and atmosphere) for a specified period (e.g., 48-72 hours for H. pylori).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Conclusion

This compound, a primary metabolite of omeprazole, exhibits a distinct and complex biological activity profile. Its roles as a CYP2C19 inhibitor and a cell-type-dependent AhR antagonist are of significant interest in the fields of drug metabolism and toxicology. The interplay between PXR, CYP3A4, and AhR signaling in determining the ultimate effect of this compound in hepatocytes underscores the intricacy of metabolic and regulatory networks. While its intrinsic antibacterial activity appears limited, its potential in combination therapies warrants further investigation. This technical guide provides a foundational understanding of the biological activities of this compound, offering detailed protocols and a summary of the current quantitative data to support further research and development in this area. Further studies are needed to fully elucidate the quantitative aspects of its interactions and to explore its therapeutic and toxicological implications.

References

- 1. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. S-EPMC3684819 - Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions. - OmicsDI [omicsdi.org]

- 4. Role of CYP3A4 in the regulation of the aryl hydrocarbon receptor by omeprazole sulphide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antibacterial activity of omeprazole and its selectivity for Helicobacter spp. are dependent on incubation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. preprints.org [preprints.org]

- 9. Activity of omeprazole on Helicobacter pylori and relation to toxicity of strains - PMC [pmc.ncbi.nlm.nih.gov]

Omeprazole Sulfide: An In-Depth Technical Guide to its Role as a Metabolite of Omeprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the oxidative metabolites, 5-hydroxyomeprazole and omeprazole sulfone, are the most abundant and well-characterized, the reductive metabolite, omeprazole sulfide, also plays a role in the drug's disposition. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathway, quantitative analysis, and the experimental protocols used for its investigation. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1] Its clinical efficacy is influenced by its pharmacokinetic profile, which is largely determined by hepatic metabolism. The primary metabolic pathways involve oxidation, mediated mainly by the polymorphic cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2] However, omeprazole can also undergo reduction to form this compound. Although often considered a minor metabolite in plasma under normal physiological conditions, understanding its formation and clearance is crucial for a complete picture of omeprazole's biotransformation.

Metabolic Pathway of this compound Formation

The formation of this compound from omeprazole is a reductive metabolic process. This pathway is in contrast to the more dominant oxidative pathways that lead to the formation of 5-hydroxyomeprazole and omeprazole sulfone.

The primary enzyme system responsible for the major oxidative metabolism of omeprazole is the cytochrome P450 system, with CYP2C19 mediating the 5-hydroxylation and CYP3A4 primarily responsible for the sulfoxidation to omeprazole sulfone.[1] The reduction of the sulfoxide group of omeprazole to a sulfide is a less predominant pathway in humans under normal oxygen conditions. However, studies in isolated perfused rat liver models have shown that hypoxic conditions can significantly increase the formation of this compound.[3] This suggests that the local oxygen tension in the liver can influence the metabolic fate of omeprazole.

References

- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 2. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of omeprazole in animals and man--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of Omeprazole to Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole, a cornerstone of acid-suppression therapy, undergoes extensive hepatic metabolism, primarily through oxidative pathways mediated by cytochrome P450 enzymes CYP2C19 and CYP3A4. However, a lesser-known but significant reductive metabolic pathway exists, leading to the formation of omeprazole sulfide (a thioether). This pathway, distinct from the main oxidative routes, is particularly prominent under hypoxic conditions and can be influenced by endogenous reducing agents such as glutathione. Understanding this reductive conversion is crucial for a comprehensive metabolic profile of omeprazole, particularly in disease states involving hepatic hypoxia or altered redox balance. This guide provides a detailed examination of the metabolic transformation of omeprazole to its sulfide metabolite, summarizing available quantitative data, outlining detailed experimental protocols for its study, and visualizing the involved pathways and workflows.

Introduction to Omeprazole Metabolism

Omeprazole is administered as a racemic mixture of (S)- and (R)-enantiomers. Its metabolism is complex and stereoselective, primarily occurring in the liver.[1][2] The two principal metabolic routes are:

-

Hydroxylation: Primarily mediated by CYP2C19, this pathway forms 5-hydroxyomeprazole.[1][3]

-

Sulfoxidation: Primarily mediated by CYP3A4, this pathway forms omeprazole sulfone.[1][3]

These oxidative pathways account for the majority of omeprazole's clearance under normal physiological conditions.[4] However, a third key pathway involves the reduction of the sulfoxide group to form this compound.

The Reductive Pathway: Formation of this compound

The conversion of omeprazole to this compound is a direct reduction of the sulfoxide moiety to a thioether. This metabolic route is less dominant than oxidation in healthy, normoxic individuals but gains significance under specific physiological conditions.

Enzymatic and Chemical Mediators

The precise enzymatic machinery responsible for omeprazole reduction is not as clearly defined as the oxidative pathways. However, evidence points to two primary mechanisms:

-

Hypoxia-Dependent Metabolism: In isolated perfused rat liver models, the formation of this compound was only detectable after a significant reduction in oxygen supply (hypoxia).[5] This suggests that under low-oxygen conditions, the metabolic flux shifts away from oxygen-dependent P450-mediated oxidation towards reductive pathways.[5] The specific reductases involved are likely hepatic enzymes that become more active in a reduced cellular environment.

-

Role of Endogenous Reducing Agents: Studies on proton pump inhibitors (PPIs) indicate that their transformation into thioethers can be facilitated by biological reducing agents like glutathione (GSH) in the liver.[6] This suggests that the reduction may not be solely dependent on specific reductase enzymes but can also occur through chemical reduction by endogenous thiol-containing molecules.[6] The rate of this reduction for omeprazole is faster than that for lansoprazole and pantoprazole.[6]

Glutathione Conjugation Pathway

Separate from the direct reduction to sulfide, another metabolic route involving glutathione has been identified in rats. This pathway involves an initial conjugation with glutathione, leading to the fission of the omeprazole molecule into its benzimidazole and pyridine moieties. The pyridine part can then be reduced to a pyridylmethylthiol compound.[7] This pathway accounts for approximately 10% of the administered dose in rats and represents a distinct fate of omeprazole involving sulfur chemistry.[7]

Quantitative Data on this compound Metabolism

Quantitative data for the this compound pathway is limited, primarily because its concentrations in plasma and urine are often low or below the limit of detection in many human studies under normal conditions.[8]

| Parameter | Analyte | Value / Observation | Matrix | Population / Model | Reference(s) |

| Analytical Sensitivity | This compound | Limit of Detection (LOD): Not specified | Human Plasma & Urine | Healthy Volunteers | [8] |

| Limit of Quantification (LOQ): 50 ng/mL | [9] | ||||

| Pharmacokinetics | This compound | Undetectable in a pilot pharmacokinetic study following a 40 mg oral dose. | Human Plasma | Healthy Volunteers (n=2) | [8] |

| Detected in blood samples taken over 24 hours. Specific pharmacokinetic parameters not detailed. | Human Plasma | Patients with Renal Insufficiency | [10] | ||

| Metabolite Formation | This compound | Formation is linearly dependent on the reduction of oxygen delivery; only detectable after significant oxygen reduction. | Perfused Liver | Isolated Perfused Rat Liver | [5] |

| Metabolite Excretion | Glutathione Pathway | Approximately 10% of the administered dose is excreted as metabolites of this pathway. | Urine | Rats | [7] |

Experimental Protocols

Studying the reductive metabolism of omeprazole requires specific experimental conditions and sensitive analytical techniques.

In Vitro Metabolism in Liver Microsomes under Hypoxia

This protocol is designed to favor the reductive pathway by limiting oxygen availability.

Objective: To measure the formation of this compound from omeprazole in human or rat liver microsomes under hypoxic conditions.

Materials:

-

Pooled human or rat liver microsomes (e.g., 0.5 mg/mL protein concentration)[11]

-

Omeprazole stock solution (in DMSO or methanol)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Hypoxia chamber or nitrogen gas source

-

Incubator/shaking water bath (37°C)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

Procedure:

-

Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes, and omeprazole at the desired final concentration (e.g., 10-50 µM).

-

Induction of Hypoxia: Place the open tubes in a hypoxia chamber. Purge the chamber with a mixture of N₂ (95%) and CO₂ (5%) for at least 15-20 minutes to displace oxygen. Seal the chamber.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reactions at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes). A parallel set of incubations under normoxic conditions (normal air) should be run as a control to demonstrate the effect of hypoxia.

-

Termination of Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

Sample Processing: Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the plasma concentration-time profile of omeprazole and its sulfide metabolite in rats following oral administration.

Materials:

-

Male Sprague-Dawley rats (or other appropriate species)

-

Omeprazole formulation for oral gavage

-

Cannulated animals (for serial blood sampling) or multiple animals per time point

-

Heparinized or EDTA-coated blood collection tubes

-

Centrifuge

Procedure:

-

Acclimatization and Fasting: Acclimate animals to housing conditions. Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

-

Dosing: Administer a single oral dose of omeprazole via gavage.

-

Blood Sampling: Collect blood samples (approx. 100-200 µL) from the cannulated vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately place blood samples on ice. Centrifuge the blood at approximately 4,000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until analysis.

-

Analysis: Analyze plasma samples for omeprazole and this compound concentrations using a validated LC-MS/MS method.

Analytical Method: LC-MS/MS for Omeprazole and Metabolites

Objective: To simultaneously quantify omeprazole, this compound, and omeprazole sulfone in plasma samples.

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

-

Add 20 µL of internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the clear supernatant to an autosampler vial for injection.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5-10 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Omeprazole: m/z 346.1 → 198.1This compound: m/z 330.1 → 198.1Omeprazole Sulfone: m/z 362.1 → 198.1 |

Note: MRM transitions should be optimized for the specific instrument used.

Mandatory Visualizations

Metabolic Pathways of Omeprazole

Caption: Overview of the major oxidative and reductive metabolic pathways of omeprazole.

Experimental Workflow for Metabolite Analysis

References

- 1. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oxidative metabolism of omeprazole in human liver microsomes: cosegregation with S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A metabolic route of omeprazole involving conjugation with glutathione identified in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [In vitro studies on omeprazole metabolism in rat liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Omeprazole Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole sulfide, a key intermediate in the synthesis of the proton pump inhibitor omeprazole and its enantiomer esomeprazole, is also a significant metabolite. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, intended to support research, development, and quality control activities. This document details its structural and physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and explores its interactions with key biological pathways. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, chemically known as 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the tables below.

Identification and Structure

| Property | Value | Reference |

| IUPAC Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | [3] |

| Synonyms | Pyrmetazole, Ufiprazole, OMEP sulfide, OMP sulfide, OMZ sulfide | [2] |

| CAS Number | 73590-85-9 | [3] |

| Molecular Formula | C₁₇H₁₉N₃O₂S | [3] |

| Molecular Weight | 329.42 g/mol | [3] |

| Chemical Structure |  | [4] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 122.0 to 126.0 °C | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in Methanol, Ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Sparingly soluble in a 1:1 mixture of DMF and PBS (pH 7.2). | [2] |

| pKa (Predicted) | 9.81 ± 0.10 | [5] |

| LogP (Predicted) | 3.5 | [4] |

Spectral Data

| Technique | Data | Reference |

| UV-Vis (λmax) | 300 nm (in Methanol) | [2] |

| Mass Spectrometry | Molecular Ion [M+H]⁺ at m/z 329. Key fragment ions at m/z 296, 281. | [4] |

| ¹H NMR | A ¹H NMR spectrum has been reported in the context of analyzing a mixture with omeprazole, though detailed assignments for the pure sulfide are not fully elucidated in the provided references. | [6] |

| ¹³C NMR | While not explicitly detailed in the search results, ¹³C NMR is a standard technique for structural confirmation. | [7] |

| IR Spectroscopy | Specific IR spectral data for this compound was not found in the provided search results. However, characteristic peaks for functional groups present would be expected. | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.

Synthesis of this compound

The synthesis of this compound is a key step in the production of omeprazole.[9] The most common route involves the nucleophilic substitution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine with 5-methoxy-2-mercaptobenzimidazole.[9][10]

Materials:

-

5-methoxy-2-mercaptobenzimidazole

-

2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Dichloromethane

-

Water

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide) (optional)

-

Brine

-

Anhydrous sodium sulfate

-

In a reaction vessel, suspend 5-methoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in a two-phase system of dichloromethane and water.

-

Add a base, such as sodium hydroxide or potassium hydroxide (2-2.2 molar equivalents).

-

Optionally, add a phase transfer catalyst to facilitate the reaction.

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain crude this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to yield a product with high purity.[10]

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

Procedure: [10]

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

HPLC Method for Analysis

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for assessing the purity of this compound and for quantifying it in various matrices.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of phosphate buffer (pH 7.4) and acetonitrile (e.g., 60:40 v/v)[9]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 302 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).

-

Dilute the stock solution with the mobile phase to achieve a concentration within the linear range of the assay.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Signaling Pathways and Biological Interactions

This compound is not merely an inert intermediate; it exhibits biological activity, notably interacting with the Aryl Hydrocarbon Receptor (AhR) and inhibiting the cytochrome P450 enzyme CYP2C19.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound has been identified as a ligand and modulator of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating the expression of genes related to xenobiotic metabolism.[11][12] The interaction of this compound with the AhR pathway can be complex, exhibiting both antagonistic and, under certain conditions, agonistic effects.[13]

In its antagonistic role, this compound can bind to the AhR, preventing its activation by other ligands. This can inhibit the translocation of the AhR to the nucleus and subsequent transcription of target genes like CYP1A1.[11][12]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway and the antagonistic effect of this compound.

Inhibition of CYP2C19

This compound is a direct-acting inhibitor of cytochrome P450 2C19 (CYP2C19), a key enzyme in the metabolism of many clinically important drugs, including omeprazole itself.[14][15] This inhibition is of significant interest in drug development and clinical pharmacology due to the potential for drug-drug interactions.[16] The kinetics of this inhibition are important for predicting the clinical impact.[17]

The inhibition of CYP2C19 by omeprazole and its metabolites contributes to the non-linear pharmacokinetics of omeprazole, particularly at higher doses.[17][18]

Logical and Experimental Workflows

Synthetic Workflow of Omeprazole from this compound

The synthesis of omeprazole from its sulfide precursor is a critical step in its manufacturing process. This workflow involves a controlled oxidation reaction.[9][19]

Caption: Overall workflow for the synthesis of omeprazole, highlighting the formation and subsequent oxidation of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with practical experimental protocols and insights into its biological interactions. The presented data, structured for ease of reference, and the visual workflows are intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, drug development, and quality control. A thorough understanding of the characteristics of this key intermediate is crucial for the efficient and controlled synthesis of omeprazole and for comprehending its metabolic and pharmacological profile. Further research into the specific spectral characteristics and experimentally determined pKa of this compound would further enhance the comprehensive understanding of this important molecule.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C17H19N3O2S | CID 155794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. journals.plos.org [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. tips.sums.ac.ir [tips.sums.ac.ir]

- 14. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Nonlinear kinetics after high-dose omeprazole caused by saturation of genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Enantiomer/Enantiomer Interactions between the S- and R- Isomers of Omeprazole in Human Cytochrome P450 Enzymes: Major Role of CYP2C19 and CYP3A4 | Semantic Scholar [semanticscholar.org]

- 19. scispace.com [scispace.com]

Omeprazole Sulfide as an Aryl Hydrocarbon Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of environmental compounds and endogenous molecules. While historically associated with mediating the toxic effects of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), emerging research has highlighted its role in diverse physiological and pathological processes, making it a compelling target for therapeutic intervention. Omeprazole, a widely used proton pump inhibitor, has been identified as a modulator of the AhR signaling pathway. However, it is its metabolite, omeprazole sulfide, that has been characterized as a pure antagonist of the AhR in specific cellular contexts. This technical guide provides an in-depth exploration of this compound's role as an AhR antagonist, detailing its mechanism of action, the experimental protocols used for its characterization, and a summary of the available data.

Mechanism of Action: Inhibition of the Canonical AhR Signaling Pathway

This compound functions as a pure antagonist of the aryl hydrocarbon receptor in hepatoma cell lines such as Hepa-1c1c7 and HepG2[1]. Its antagonistic activity is achieved through direct interaction with the AhR, leading to the inhibition of key steps in the canonical signaling cascade.

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of an agonist, the receptor undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.

This compound disrupts this process by:

-

Acting as a Ligand for AhR: It directly binds to the receptor[1].

-

Inhibiting Nuclear Translocation: It prevents the movement of the AhR from the cytoplasm to the nucleus in response to potent agonists like TCDD[1].

-

Preventing DNA Binding: By inhibiting the activation of the AhR to a DNA-binding form, it blocks the transcription of target genes[1].

-

Altering Receptor Conformation: It induces a specific pattern of AhR trypsin digestion, indicating a distinct conformational state compared to the agonist-bound receptor[1].

It is important to note that in primary human hepatocytes, the antagonistic effect of this compound can be masked. This is due to its metabolic conversion to omeprazole, an AhR activator, by the cytochrome P450 enzyme CYP3A4[1].

Data Presentation: Quantitative Analysis of AhR Modulation

While this compound has been qualitatively identified as a pure AhR antagonist in specific cell lines, publicly available quantitative data, such as IC50 values for its antagonistic activity, are limited. The majority of quantitative studies have focused on the parent compound, omeprazole, and its enantiomers, which exhibit complex modulatory effects, including agonism and selective AhR modulation (SAhRM).

For comparative purposes, the following table summarizes the available quantitative data for omeprazole enantiomers in a luciferase reporter gene assay in the AZ-AHR cell line. It is crucial to understand that this data reflects the agonistic and partially antagonistic properties of omeprazole, not the pure antagonism of this compound.

| Compound | Assay Mode | Agonist | EC50 (µM) | Efficacy (% of TCDD max) | IC50 (µM) |

| S-Omeprazole | Agonist | - | 22.9 ± 7.9 | 44.8 ± 11.8 | - |

| Antagonist | TCDD (5nM) | - | - | 7.5 ± 3.0 | |

| R-Omeprazole | Agonist | - | 35.1 ± 3.7 | 48.6 ± 26.8 | - |

| Antagonist | TCDD (5nM) | - | - | 54.8 ± 25.9 | |

| rac-Omeprazole | Agonist | - | 30.1 ± 2.2 | 51.4 ± 30.4 | - |

| Antagonist | TCDD (5nM) | - | - | 73.8 ± 23.4 |

Data extracted from Novotna et al., 2014. The study measured the effects of omeprazole enantiomers on AhR transcriptional activity.

Experimental Protocols

The characterization of this compound as an AhR antagonist involves several key experimental methodologies. The following sections provide detailed protocols for these assays.

AhR-Dependent Luciferase Reporter Gene Assay (Antagonist Mode)

This assay is a common method for screening and characterizing AhR modulators. It utilizes a cell line engineered to express a luciferase reporter gene under the control of an AhR-responsive promoter.

Objective: To determine the ability of a test compound to inhibit the AhR activation induced by a known agonist.

Materials:

-

Human hepatoma cell line (e.g., HepG2) stably transfected with a DRE-luciferase reporter plasmid.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Reference AhR agonist (e.g., TCDD).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase detection reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the reporter cells in a 96-well plate at a density that allows for 70-80% confluency on the day of treatment. Incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of the test compound (this compound) in cell culture medium. Prepare a solution of the reference agonist (e.g., TCDD) at a concentration that elicits a submaximal response (e.g., EC80).

-

Treatment:

-

Add the diluted test compound to the wells.

-

Shortly after (e.g., 15-30 minutes), add the reference agonist to all wells except the vehicle control.

-

Include controls for vehicle (solvent), agonist alone, and a known antagonist if available.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Measure the luciferase activity (luminescence) using a plate reader.

-

-

Data Analysis: A decrease in luminescence in the presence of the test compound compared to the agonist-only control indicates antagonist activity. Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity.

AhR Nuclear Translocation Assay

This assay visualizes the movement of the AhR from the cytoplasm to the nucleus upon ligand binding and the inhibitory effect of an antagonist.

Objective: To determine if this compound inhibits the agonist-induced translocation of AhR to the nucleus.

Materials:

-

Human hepatoma cell line (e.g., HepG2).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Reference AhR agonist (e.g., TCDD).

-

Glass coverslips in culture dishes.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 1% BSA in PBS).

-

Primary antibody against AhR.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Procedure:

-

Cell Culture: Grow cells on coverslips in culture dishes.

-

Treatment: Treat the cells with the vehicle, the reference agonist, this compound alone, or a combination of this compound and the reference agonist for a specified time (e.g., 1-2 hours).

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution.

-

Permeabilize the cells with the permeabilization buffer.

-

-

Immunostaining:

-

Block non-specific binding with the blocking solution.

-

Incubate with the primary anti-AhR antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of AhR using a fluorescence microscope.

-

Analysis: In agonist-treated cells, AhR will show nuclear localization. In cells co-treated with an effective antagonist, AhR will remain predominantly in the cytoplasm.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of proteins to specific DNA sequences. In the context of AhR, it can demonstrate the inhibition of the AhR/ARNT complex binding to its DNA response element.

Objective: To determine if this compound inhibits the binding of the agonist-activated AhR/ARNT complex to a DRE.

Materials:

-

Nuclear extracts from cells treated with vehicle, agonist, antagonist, or a combination.

-

Labeled DRE oligonucleotide probe (e.g., with 32P or a fluorescent dye).

-

Binding buffer.

-

Poly(dI-dC) (a non-specific competitor DNA).

-

Native polyacrylamide gel.

-

Electrophoresis apparatus and buffers.

-

Detection system (autoradiography for 32P, fluorescence imager).

Procedure:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated as required.

-

Binding Reaction:

-

In a reaction tube, combine the nuclear extract, binding buffer, and poly(dI-dC).

-

Add the test compound (this compound) or vehicle.

-

Add the labeled DRE probe.

-

-

Incubation: Incubate the reaction mixture at room temperature to allow for protein-DNA binding.

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel.

-

Run the electrophoresis to separate the protein-DNA complexes from the free probe.

-

-

Detection: Detect the labeled DNA probe. A "shifted" band represents the AhR/ARNT/DRE complex.

-

Analysis: The intensity of the shifted band will be reduced in the presence of an antagonist that prevents DNA binding.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

An In-Depth Technical Guide to the Discovery and History of Omeprazole Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole sulfide, known chemically as 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole and often referred to as pyrmetazole, is a pivotal molecule in the history of gastroenterological medicine. While not a therapeutic agent itself, it holds a dual significance: first as a crucial intermediate in the synthesis of the blockbuster proton pump inhibitor (PPI) omeprazole, and second as a metabolite of omeprazole. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and analytical methodologies related to this compound, tailored for professionals in the fields of chemical and pharmaceutical sciences.

Introduction: The Dawn of a New Era in Acid Suppression Therapy

The latter half of the 20th century saw a paradigm shift in the management of acid-related gastrointestinal disorders. The journey began with the discovery of histamine H2-receptor antagonists, but the quest for a more profound and sustained acid suppression led researchers at the Swedish pharmaceutical company AB Hässle (later part of AstraZeneca) to investigate a novel class of compounds. Their efforts culminated in the synthesis of omeprazole in 1979, the first proton pump inhibitor. This groundbreaking discovery was not a single event but a culmination of meticulous chemical synthesis and pharmacological testing, in which this compound played a critical, albeit behind-the-scenes, role.

The development of omeprazole from its precursor, timoprazole, marked a significant advancement in medicinal chemistry.[1][2] this compound emerged as the direct chemical precursor to omeprazole, formed by the coupling of a substituted pyridine moiety with a benzimidazole core.[3] Subsequent oxidation of the sulfide to a sulfoxide yields omeprazole. The identification of omeprazole's metabolites, including the sulfide, sulfone, and hydroxyomeprazole, was crucial for understanding its pharmacokinetic profile and ensuring its safety and efficacy.[4][5]

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical databases and analytical studies.

| Property | Value | References |

| Chemical Formula | C₁₇H₁₉N₃O₂S | [6][7] |

| Molecular Weight | 329.4 g/mol | [6][7] |

| CAS Number | 73590-85-9 | [6][7] |

| IUPAC Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole | [7] |

| Melting Point | 122.0 to 126.0 °C | |

| XLogP3 | 3.5 | [6][7][8] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Rotatable Bond Count | 5 | [6] |

| Topological Polar Surface Area | 85.3 Ų | [6][7] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (25 mg/ml). | [9] |

The Synthetic Pathway to Omeprazole: The Central Role of the Sulfide Intermediate

The synthesis of omeprazole is a well-established process in industrial pharmaceutical chemistry, with the formation of the this compound intermediate (pyrmetazole) being a cornerstone of the most common synthetic routes.

General Synthetic Scheme

The overall synthesis can be visualized as a two-step process. The first step involves a nucleophilic substitution reaction to form the thioether linkage, creating this compound. The second step is a controlled oxidation of the sulfide to the sulfoxide, yielding omeprazole.

Detailed Experimental Protocols

The following protocols are derived from established synthetic methods and patents, providing a detailed methodology for the laboratory-scale synthesis of this compound.

Protocol 1: Synthesis of this compound

This procedure details the coupling reaction to form the thioether intermediate.[3][5]

-

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating to 70-90°C.

-

To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (e.g., 17.8 g, 0.10 mol) and reflux until it dissolves.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (e.g., 100 mL).

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for approximately 4 hours.

-

After the incubation period, cool the mixture to 10°C and add a larger volume of water (e.g., 500 mL).

-

Stir the resulting mixture for an extended period (e.g., 12 hours) to facilitate precipitation.

-

Collect the precipitated white solid by suction filtration.

-

Dry the solid to obtain 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole (this compound).

-

| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 2-Mercapto-5-methoxybenzimidazole | 180.23 | 0.10 | 17.8 |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 224.11 | 0.09 | 20.0 |

| Sodium Hydroxide | 40.00 | 0.13 | 5.0 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (mol) | Reported Yield (%) |

| This compound | 329.42 | ~0.09 | Up to 96% |

This compound in Metabolism

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main enzymes involved are CYP2C19 and, to a lesser extent, CYP3A4.[10] This metabolism leads to the formation of several metabolites, including this compound, omeprazole sulfone, and 5-hydroxyomeprazole. These metabolites are generally considered to be inactive in terms of acid secretion inhibition.[4]

The metabolic fate of omeprazole is stereoselective, with the (S)-enantiomer (esomeprazole) being metabolized at a slower rate than the (R)-enantiomer, leading to higher plasma concentrations of the active drug.[11]

Pharmacokinetic Parameters

The pharmacokinetic profile of omeprazole and its metabolites has been extensively studied. The table below summarizes key parameters.

| Parameter | Omeprazole | 5-Hydroxyomeprazole | Omeprazole Sulfone | References |

| Half-life (t½) | ~0.5 - 1 hour | Variable | Variable | [4] |

| Bioavailability | 35% (single dose), up to 60% (repeated doses) | - | - | [4] |

| Protein Binding | ~95% | - | - | |

| Primary Route of Elimination | Hepatic metabolism | Renal excretion of metabolites | Renal excretion of metabolites | [4] |

| Cmax (ng/mL) | Varies with dose and CYP2C19 genotype | Varies with CYP2C19 genotype | Varies | [12] |

| AUC (µg·hr/mL) | Varies with dose and CYP2C19 genotype | Varies with CYP2C19 genotype | Varies | [12] |

Note: Pharmacokinetic parameters, particularly Cmax and AUC, are highly dependent on the individual's CYP2C19 genotype, with "poor metabolizers" exhibiting significantly higher plasma concentrations of omeprazole.[10]

Analytical Methodologies for this compound

The detection and quantification of omeprazole and its metabolites, including this compound, are crucial for pharmacokinetic studies, quality control of pharmaceutical preparations, and metabolic research. High-performance liquid chromatography (HPLC) is the most widely used technique.

HPLC Method for the Determination of Omeprazole and its Metabolites

A common approach involves reversed-phase HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Protocol 2: Representative HPLC-UV Method

This protocol is a generalized example based on common practices in the field.[13][14][15]

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.2) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 302 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

-

Sample Preparation (from Plasma):

-

To a plasma sample, add an internal standard (e.g., pantoprazole).

-

Precipitate proteins by adding a threefold volume of acetonitrile.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Inject the clear supernatant into the HPLC system.

-

Mass Spectrometry

For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[16][17][18][19] It allows for the accurate quantification of omeprazole and its metabolites even at very low concentrations and can be used for structural elucidation of novel metabolites. Electrospray ionization (ESI) is a commonly used ionization technique for these compounds.

Conclusion

This compound, though not a household name like its famous derivative, is a molecule of profound importance in pharmaceutical science. Its discovery was a pivotal step in the development of omeprazole and the entire class of proton pump inhibitors, which have revolutionized the treatment of acid-related diseases. As a key synthetic intermediate, its efficient and pure production is paramount to the manufacturing of one of the world's most prescribed medications. Furthermore, its role as a metabolite is central to understanding the pharmacokinetics and drug-drug interaction potential of omeprazole. This guide has provided a detailed technical overview of this compound, from its historical context and synthesis to its analytical determination, offering a valuable resource for professionals dedicated to the advancement of pharmaceutical research and development.

References

- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 2. karger.com [karger.com]

- 3. benchchem.com [benchchem.com]

- 4. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound | C17H19N3O2S | CID 155794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfanyl)-6-((~2~H_3_)methyloxy)-1H-benzimidazole | C17H19N3O2S | CID 45040155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. scispace.com [scispace.com]

- 16. Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vivo and In Vitro Formation of Omeprazole Sulfide

Abstract

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism primarily in the liver, leading to the formation of various metabolites. While the oxidative metabolic pathways producing 5-hydroxyomeprazole and omeprazole sulfone are well-characterized, the formation of its reduced metabolite, this compound, is less understood but of significant interest. This technical guide provides a comprehensive overview of the in vivo and in vitro formation of this compound, detailing the metabolic pathways, experimental protocols for its study, and quantitative data from relevant research. The document distinguishes between this compound as a metabolite and its role as a synthetic precursor. It explores hepatic reductive metabolism under hypoxic conditions, non-enzymatic reduction by biological thiols like hydrogen sulfide (potentially originating from the gut microbiota), and the possible involvement of tissue and microbial enzymes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complete metabolic profile of omeprazole.

Introduction

Omeprazole is a sulfoxide compound that is metabolized in the body through both oxidative and reductive pathways. The oxidative metabolism, mediated predominantly by cytochrome P450 enzymes CYP2C19 and CYP3A4, results in the formation of 5-hydroxyomeprazole and omeprazole sulfone, respectively[1][2][3]. The reductive pathway, leading to the formation of this compound, has been observed both in vivo and in vitro, although the precise mechanisms and quantitative contributions of different pathways are still under investigation.

It is crucial to differentiate the metabolite, this compound, from the synthetic intermediate of the same name (also known as pyrmetazole), which is oxidized to create omeprazole. This document focuses exclusively on the formation of this compound as a product of omeprazole metabolism.

The formation of this compound is of interest for several reasons:

-

Complete Metabolic Profile: Understanding all metabolic pathways is essential for a comprehensive pharmacokinetic and pharmacodynamic characterization of a drug.

-

Drug-Drug Interactions: Reductive metabolic pathways may be subject to different enzymatic regulation and inhibition/induction profiles compared to oxidative pathways.

-

Role of Gut Microbiota: The gut microbiome is increasingly recognized for its role in drug metabolism, particularly reductive reactions. The formation of this compound may be, in part, mediated by gut bacteria.

-

Hypoxic Conditions: The formation of this compound has been linked to low-oxygen conditions, which may have implications for drug metabolism in specific physiological or pathological states.